molecular formula C13H13BrO4 B598316 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid CAS No. 1199586-87-2

2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B598316
CAS No.: 1199586-87-2
M. Wt: 313.147
InChI Key: FJCAREVMNSGSFN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid is a sophisticated chemical scaffold designed for life sciences research. Its structure integrates a bromophenyl moiety, a common feature in bioactive molecules, with a unique spirocyclic system, offering a versatile platform for medicinal chemistry and drug discovery. The 4-bromophenyl group is a privileged structure in pharmaceutical development, frequently employed in the synthesis of compounds with targeted biological activities . The carboxylic acid functional group provides a critical handle for further synthetic modification, enabling researchers to readily generate a diverse library of derivatives, such as amides or esters, for structure-activity relationship (SAR) studies . This compound is intended for research applications only and is a valuable building block for scientists exploring new therapeutic agents, chemical biology probes, and materials science.

Properties

IUPAC Name

2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO4/c14-10-3-1-9(2-4-10)12(11(15)16)7-13(8-12)17-5-6-18-13/h1-4H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCAREVMNSGSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(C2)(C3=CC=C(C=C3)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731133
Record name 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199586-87-2
Record name 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Spirocyclic Annulation Strategies

The core challenge in synthesizing 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid lies in constructing the spirocyclic framework. A widely adopted approach involves the annulation of a cyclopropane or cyclopentane precursor with a bromophenyl-containing intermediate. For instance, 1,4-dioxaspiro[4.5]decane-8-one has been identified as a viable starting material for analogous spirocyclic systems. By substituting the ketone group with a bromophenyl moiety via nucleophilic aromatic substitution, researchers can establish the foundational structure. Subsequent cyclization using agents such as p-methylsulfonylmethylisocyanitrile facilitates the formation of the dioxaspiro ring.

A critical modification involves introducing the carboxylic acid group. This is typically achieved through hydrolysis of a nitrile intermediate, as demonstrated in spirocyclic carbonitrile derivatives. For example, 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Reaction conditions such as temperature (80–100°C) and catalyst choice (e.g., sulfuric acid or sodium hydroxide) significantly influence yield and purity.

Functional Group Interconversion

Alternative routes focus on post-annulation functionalization. One method involves oxidizing a primary alcohol or aldehyde to the carboxylic acid. For instance, 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-methanol can be oxidized using potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) to yield the target compound. However, over-oxidation risks necessitate careful control of stoichiometry and reaction time.

Another strategy employs ester intermediates. The tert-butyl ester derivative, synthesized via Steglich esterification, can be deprotected under acidic conditions (e.g., trifluoroacetic acid) to reveal the carboxylic acid. This approach offers advantages in stability during multi-step syntheses and compatibility with diverse reaction conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for annulation steps due to their ability to stabilize transition states. For hydrolysis reactions, aqueous-organic biphasic systems (e.g., water/ethanol) enhance solubility and prevent side reactions.

Temperature optimization is equally critical. Annulation reactions typically proceed at 0–20°C to minimize side product formation, whereas hydrolysis and oxidation require elevated temperatures (80–120°C) to drive completion.

Catalytic Systems

Catalysts play a pivotal role in spirocyclic synthesis. Lithium diisopropylamide (LDA) and potassium tert-butoxide are frequently employed to deprotonate intermediates, facilitating nucleophilic attacks. Transition-metal catalysts, such as palladium on carbon (Pd/C), enhance hydrogenation steps during functional group interconversion.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial methods prioritize scalability and cost-effectiveness. Continuous flow reactors enable precise control over reaction parameters, reducing batch-to-batch variability. For example, the annulation of 1,4-dioxaspiro[4.5]decane-8-one with 4-bromophenylmagnesium bromide in a flow system achieves 85% yield with a residence time of 30 minutes.

Green Chemistry Approaches

Recent advancements emphasize solvent recycling and waste reduction. Supercritical carbon dioxide (scCO₂) has been explored as a green solvent for spirocyclic syntheses, offering tunable polarity and facile separation. Additionally, enzymatic hydrolysis of nitrile intermediates using nitrilases provides an eco-friendly alternative to traditional acid/base methods.

Case Studies and Experimental Data

Case Study 1: Hydrolysis of Nitrile Intermediate

A 2024 study reported the hydrolysis of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile using 6M HCl at 90°C for 12 hours, yielding 78% of the carboxylic acid. Impurities were minimized by employing azeotropic distillation to remove excess water.

Case Study 2: Oxidation of Alcohol Precursor

Oxidation of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-methanol with Jones reagent at 0°C produced the target compound in 65% yield, with no detectable over-oxidation products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The bromophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of spirocyclic compounds.

    Biology: The compound may be used in the development of new bioactive molecules and in the study of biological pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may involve this compound.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid with analogs sharing the spiro[3.4]octane core or functional group similarities.

Fluorophenyl Analog: 2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic Acid

  • CAS Number : 2168835-29-6
  • Molecular Formula : C₁₃H₁₃FO₄ (inferred from substituent replacement)
  • Substituents : 4-Fluorophenyl instead of 4-bromophenyl.
  • Key Differences :
    • Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase polarity compared to bromine.
    • Fluorinated analogs are often prioritized in medicinal chemistry for metabolic stability and enhanced bioavailability .
  • Purity : 98% (vs. 97% for the brominated compound) .

Carboxaldehyde Derivative: 2-Methyl-5,8-dioxaspiro[3.4]octane-1-carboxaldehyde

  • CAS Number : 127445-88-9
  • Molecular Formula : C₈H₁₂O₃
  • Substituents : Carboxaldehyde at position 1 and methyl at position 2.
  • Key Differences: The carboxaldehyde group increases reactivity toward nucleophiles (e.g., in Schiff base formation), unlike the carboxylic acid’s hydrogen-bonding capacity.

Methanol Derivative: 5,8-Dioxaspiro[3.4]octan-2-ylmethanol

  • CAS Number : 545882-60-8
  • Molecular Formula : C₈H₁₂O₃
  • Substituents: Methanol group replaces the carboxylic acid.
  • Key Differences :
    • The hydroxyl group offers hydrogen-bonding capability but lacks the acidity of carboxylic acid, altering solubility and interaction profiles .

Other Spirocyclic Carboxylic Acids

  • Example : Spiro[3.4]octane-2-carboxylic acid (base structure without substituents).
    • Thermodynamic Properties : Studied for aqueous solubility and stability; the spiro core imposes steric constraints affecting dissociation constants .
    • Comparison : Bromophenyl substitution increases molecular weight (~307 g/mol inferred) and lipophilicity relative to the base compound (C₇H₁₀O₄, ~158 g/mol) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents CAS Number Molecular Formula Purity Key Properties References
This compound 4-Bromophenyl, COOH 1001907-64-7 C₁₃H₁₃BrO₄ (inf.) 97% High lipophilicity, rigid spiro core
2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid 4-Fluorophenyl, COOH 2168835-29-6 C₁₃H₁₃FO₄ (inf.) 98% Enhanced polarity, metabolic stability
2-Methyl-5,8-dioxaspiro[3.4]octane-1-carboxaldehyde Methyl, CHO 127445-88-9 C₈H₁₂O₃ N/A Reactive aldehyde moiety
5,8-Dioxaspiro[3.4]octan-2-ylmethanol CH₂OH 545882-60-8 C₈H₁₂O₃ N/A Hydroxyl group for H-bonding

Biological Activity

2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid (CAS No. 1199586-87-2) is a synthetic compound characterized by a unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H13BrO4
  • Molecular Weight : 313.14 g/mol
  • Structure : The compound features a spirocyclic arrangement that contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of cancer research. Key findings include:

  • Antiproliferative Effects : Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast (MCF7), colon (HT-29), and melanoma (M21) cells. The compound's effectiveness is often measured by the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.
  • Mechanism of Action : The compound has been shown to disrupt the microtubule dynamics in cancer cells, effectively blocking the cell cycle at the G2/M phase. This action is similar to that of colchicine and paclitaxel, which are known microtubule-targeting agents.
  • Angiogenesis Inhibition : In vivo studies using chick chorioallantoic membrane assays have indicated that this compound can inhibit angiogenesis and tumor growth, suggesting its potential as an anti-angiogenic agent.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF70.25Microtubule disruption
HT-290.15G2/M phase arrest
M210.20Cytoskeletal integrity disruption

Study Insights

In one study, the antiproliferative effects were evaluated across multiple human cancer cell lines using standard assays that measure cell viability post-treatment with varying concentrations of the compound. The results indicated a strong correlation between the concentration of the compound and its ability to inhibit cell proliferation.

Structure-Activity Relationship (SAR)

Research has also focused on the structure-activity relationship (SAR) of derivatives of this compound. Modifications in the bromophenyl group and alterations in the carboxylic acid moiety have been linked to changes in biological activity, providing insights into how structural variations can enhance or diminish efficacy.

Q & A

Basic Research Questions

Q. How can the structure of 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid be confirmed experimentally?

  • Methodology : Use a combination of NMR spectroscopy (1H, 13C, and 2D-COSY) to resolve the spirocyclic system and substituent positions. For example, the spirocyclic protons typically appear as complex splitting patterns in δ 3.5–4.5 ppm due to restricted rotation. X-ray crystallography can definitively confirm the spirocyclic geometry and absolute configuration. Additionally, high-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₃H₁₃BrO₄) .

Q. What are the key thermodynamic properties of this compound, and how are they measured?

  • Methodology : Determine melting point (e.g., via differential scanning calorimetry, DSC) and solubility in common solvents (e.g., water, DMSO) using gravimetric or UV-Vis methods. Thermodynamic stability can be assessed via thermogravimetric analysis (TGA) under inert atmospheres. Refer to existing data on spirocyclic analogs (e.g., enthalpy of formation from spiro[3.4]octane derivatives) for comparative analysis .

Q. How can synthetic impurities be identified and quantified during the preparation of this compound?

  • Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against synthesized or commercial reference standards. LC-MS helps identify impurities by molecular weight. For chiral purity, employ chiral stationary phase chromatography (e.g., Chiralpak AD-H) .

Advanced Research Questions

Q. How can the reactivity of the spirocyclic system be exploited for derivatization in drug discovery?

  • Methodology : Target the carboxylic acid group for amide coupling (using EDC/HOBt) to generate prodrugs or conjugates. The bromophenyl moiety enables Suzuki-Miyaura cross-coupling reactions (e.g., with aryl boronic acids) to diversify the substituent. Monitor reaction progress via TLC and optimize conditions (e.g., Pd(PPh₃)₄, 80°C) to minimize ring-opening side reactions .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodology : Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., enzymes). Predict logP and membrane permeability via quantitative structure-activity relationship (QSAR) models (e.g., SwissADME). Validate predictions experimentally using Caco-2 cell monolayers for permeability assays .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodology : Re-evaluate experimental conditions (e.g., cell line variability, compound solubility in assay media). Perform dose-response curves with rigorous controls (e.g., vehicle and positive controls). Use metabolite profiling (LC-MS/MS) to rule out degradation products. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Methodological Considerations

Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?

  • Methodology : Subject the compound to forced degradation (heat, light, acidic/alkaline hydrolysis) and analyze products via UPLC-QTOF-MS . Use mass defect filtering to distinguish degradation products from impurities. Structural elucidation relies on MS/MS fragmentation patterns and comparison with spectral libraries .

Q. How can the spirocyclic ring’s conformational dynamics be studied?

  • Methodology : Perform variable-temperature NMR to observe ring-flipping behavior. Use density functional theory (DFT) (B3LYP/6-31G*) to calculate energy barriers for ring inversion. Compare experimental and computed NMR chemical shifts to validate conformational models .

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